molecular formula C14H21ClN2O2S B3973987 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide

4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide

Cat. No. B3973987
M. Wt: 316.8 g/mol
InChI Key: OEHLTMGFSCJGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide, also known as Sulfachloropyridazine, is a sulfonamide antibiotic that belongs to the class of broad-spectrum antibiotics. It is used for the treatment of bacterial infections in both humans and animals. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.

Mechanism of Action

4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and replication of bacteria, and its inhibition leads to bacterial death. 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine targets the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid.
Biochemical and Physiological Effects:
4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacterial species, including both gram-positive and gram-negative bacteria. Additionally, 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine has been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it an attractive option for researchers on a budget. Additionally, 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine has a broad spectrum of activity, making it useful for studying a variety of bacterial species.
However, 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine also has several limitations. It is known to have some toxicity in humans and animals, which can limit its use in certain experiments. Additionally, 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine has been shown to have some resistance in certain bacterial species, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine. One area of interest is the development of new analogs and derivatives of 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine with improved properties, such as increased potency and decreased toxicity. Additionally, there is ongoing research into the use of 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine in the treatment of diseases such as cancer and autoimmune disorders, which could have significant clinical implications.
Conclusion:
In conclusion, 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine is a well-studied compound with a wide range of applications in scientific research. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been extensively investigated. Additionally, there are several future directions for research on this compound, which could have significant clinical implications.

Scientific Research Applications

4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine has been widely used in scientific research due to its antibacterial properties. It has been used as a tool to study the mechanism of action of sulfonamide antibiotics and their effects on bacterial growth. Additionally, 4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamideyridazine has been used to investigate the role of bacteria in the development of diseases such as cancer and autoimmune disorders.

properties

IUPAC Name

4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2S/c1-17(2)14-6-4-3-5-13(14)16-20(18,19)12-9-7-11(15)8-10-12/h7-10,13-14,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHLTMGFSCJGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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